molecular formula C22H23N3O4 B3011502 N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide CAS No. 1251586-59-0

N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B3011502
CAS No.: 1251586-59-0
M. Wt: 393.443
InChI Key: QDIIOEBKWWYQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Substitution Reactions:

    Ether Formation: The phenolic hydroxyl group of 3,5-dimethoxyphenol is reacted with the pyrimidine derivative to form the ether linkage.

    Amide Formation: The final step involves the acylation of the amine group with an appropriate acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, alcohols, and partially reduced pyrimidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Employed in probing biological pathways and mechanisms due to its unique structural features.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)acetamide
  • N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)propionamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)22-23-15(2)9-21(25-22)29-13-20(26)24-17-10-18(27-3)12-19(11-17)28-4/h5-12H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIIOEBKWWYQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.